![molecular formula C10H12F3NO B13025860 (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a difluoromethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the difluoromethyl-substituted phenyl ring. This can be achieved through various fluorination techniques, such as the use of difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone .
-
Formation of the Amino Alcohol: : The next step involves the introduction of the amino and hydroxyl groups. This can be done through a series of reactions, including nucleophilic substitution and reduction. For example, the difluoromethyl-substituted phenyl ring can undergo a nucleophilic substitution with an appropriate amine, followed by reduction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: : The compound can be reduced to modify the functional groups. For instance, the amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nucleophiles (amines, alcohols).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and proteins. Its chiral nature makes it a valuable tool for studying stereochemistry and enzyme selectivity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site. The compound’s chiral nature also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-[4-(trifluoromethyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-3-Amino-3-[4-(methyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL imparts unique properties, such as increased stability and enhanced binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(9(14)3-4-15)1-2-7(8)10(12)13/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1 |
Clé InChI |
XCEWKKRNJSIGKQ-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CCO)N)F)C(F)F |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


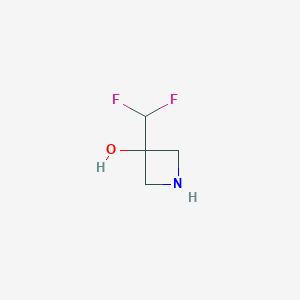
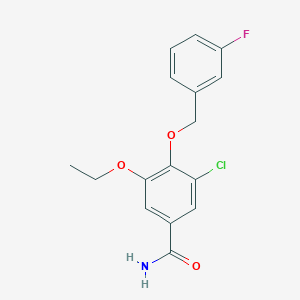
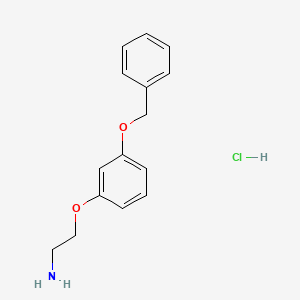
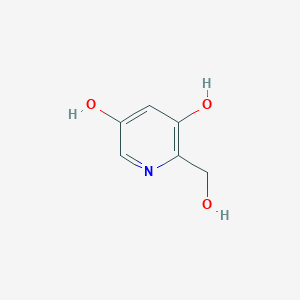
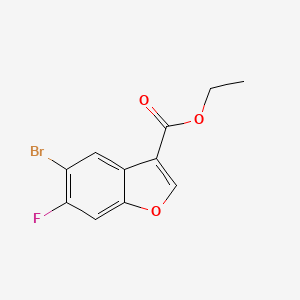
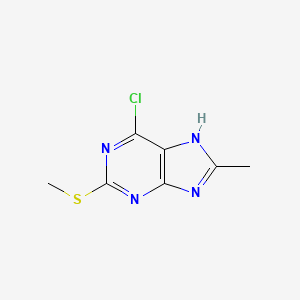

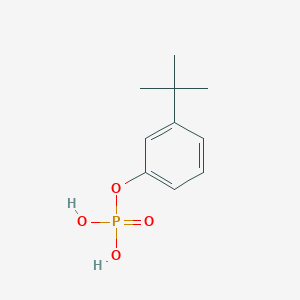
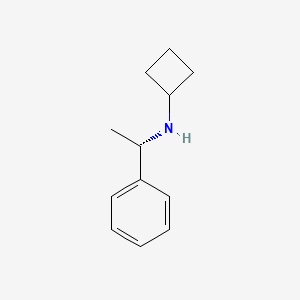
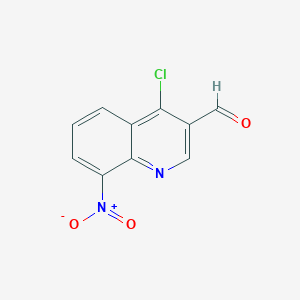
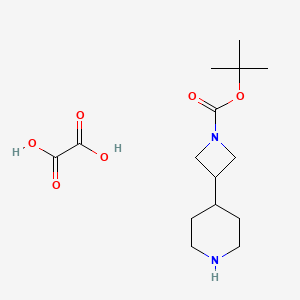

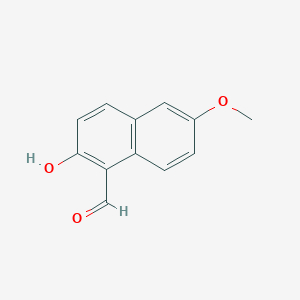
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
